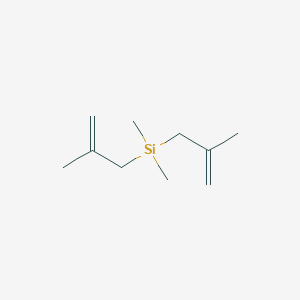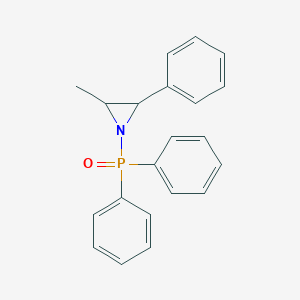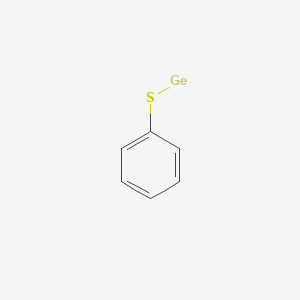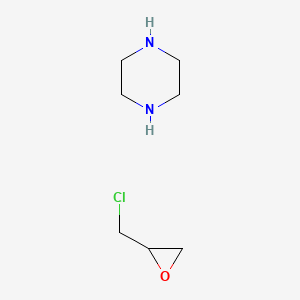
2-(Chloromethyl)oxirane;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oxirane;piperazine is a compound formed by the reaction of piperazine with 2-(chloromethyl)oxirane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;piperazine typically involves the reaction of piperazine with 2-(chloromethyl)oxirane under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal reaction rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oxirane;piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-(chloromethyl)oxirane moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution and addition reactions.
Catalysts: Lewis acids such as boron trifluoride and aluminum chloride are often used to catalyze the reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Major Products Formed
The major products formed from these reactions include substituted piperazine derivatives, ring-opened oxirane derivatives, and various polymers with tailored properties.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oxirane;piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a cross-linking agent in the preparation of biomaterials.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical and mechanical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oxirane;piperazine involves the interaction of the compound with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modification of the biological activity of the target molecules. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Similar to 2-(Chloromethyl)oxirane, epichlorohydrin is used in the synthesis of polymers and as a cross-linking agent.
Piperazine Derivatives: Various piperazine derivatives are used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
2-(Chloromethyl)oxirane;piperazine is unique due to its dual functionality, combining the reactivity of the oxirane ring with the biological activity of the piperazine moiety. This makes it a versatile compound with a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
24938-07-6 |
|---|---|
Molekularformel |
C7H15ClN2O |
Molekulargewicht |
178.66 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;piperazine |
InChI |
InChI=1S/C4H10N2.C3H5ClO/c1-2-6-4-3-5-1;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI-Schlüssel |
QWUVYMKFRKOWJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1C(O1)CCl |
Verwandte CAS-Nummern |
24938-07-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


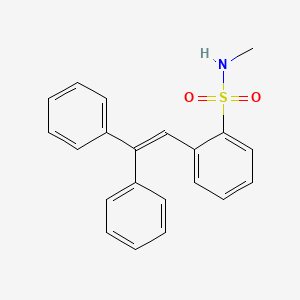
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
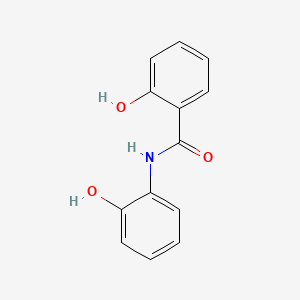
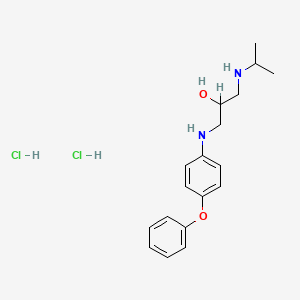
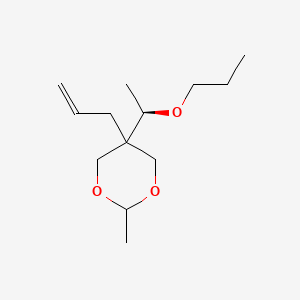
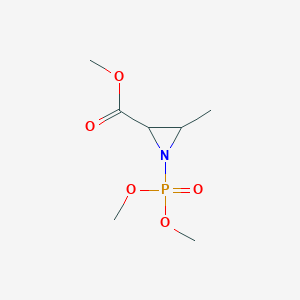
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)
